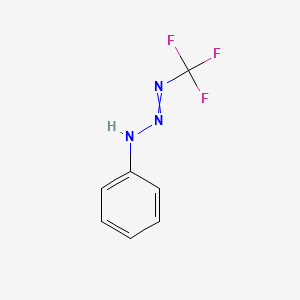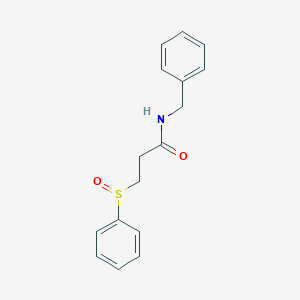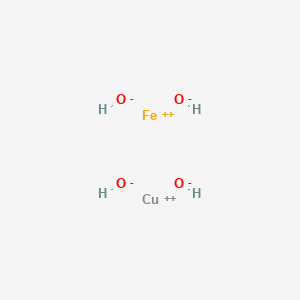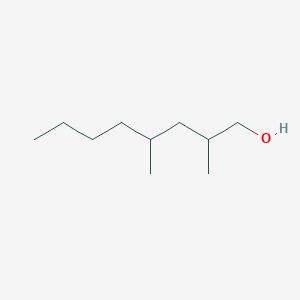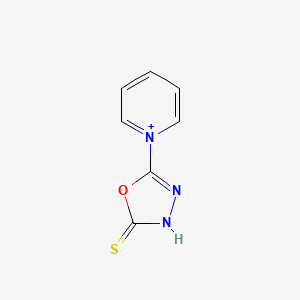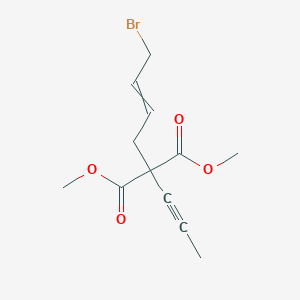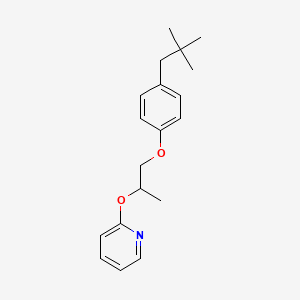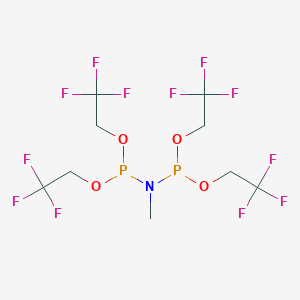![molecular formula C24H15N3O6 B14287723 3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde CAS No. 114567-98-5](/img/structure/B14287723.png)
3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is an organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three benzaldehyde groups attached to a triazine core through oxygen linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde typically involves the trimerization of nitriles or cyanides. One common method is the trimerization of cyanogen chloride or cyanamide to form the triazine core . The benzaldehyde groups are then introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with the triazine core .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde undergoes various chemical reactions, including:
Substitution: The triazine core can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and phenol derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine core can interact with nucleophilic sites on biomolecules, leading to various biochemical effects . The aldehyde groups can form covalent bonds with amino groups on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
Cyanuric chloride: Used as a starting material for the synthesis of herbicides and reactive dyes.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Employed as a crosslinking agent in polymer synthesis.
Uniqueness
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is unique due to its specific structure, which combines the triazine core with three benzaldehyde groups. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
114567-98-5 |
|---|---|
Formule moléculaire |
C24H15N3O6 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
3-[[4,6-bis(3-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C24H15N3O6/c28-13-16-4-1-7-19(10-16)31-22-25-23(32-20-8-2-5-17(11-20)14-29)27-24(26-22)33-21-9-3-6-18(12-21)15-30/h1-15H |
Clé InChI |
YECALBKGKDLPBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)OC3=CC=CC(=C3)C=O)OC4=CC=CC(=C4)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


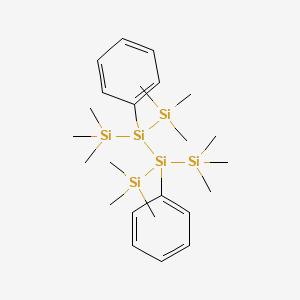
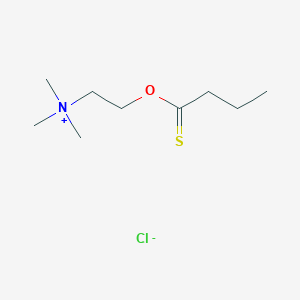
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
